![molecular formula C26H22ClN3O3S B2604019 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 894556-65-1](/img/structure/B2604019.png)
2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Researchers have synthesized novel compounds related to this chemical structure, showing promising antibacterial and antifungal activities. These compounds have been evaluated against a variety of microorganisms, demonstrating significant inhibitory effects. For example, derivatives have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains. The synthesis of these compounds involves sequences of reactions that yield novel heterocycles characterized by their structural and spectroscopic analyses (Borad et al., 2015).
Anti-Inflammatory Applications
Another area of application is in the treatment of inflammatory diseases. Certain derivatives based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their potency in inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). These compounds have shown significant anti-inflammatory activities in various models, outperforming commercial drugs in some cases. The molecular docking studies suggest that these compounds interact effectively with enzymes involved in the inflammatory response, providing a basis for their action as anti-inflammatory agents (Ma et al., 2011).
Antileukemic and Antitumor Activities
Compounds with structures related to the given chemical have been explored for their potential antileukemic and antitumor activities. For instance, certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been prepared and evaluated for their efficacy in leukemia screen tests, showing activity against specific leukemia lines. This indicates the potential of these compounds in the development of new antileukemic therapies (Rajopadhye & Popp, 1987).
Antioxidant Properties
The antioxidant properties of related compounds have also been investigated. Certain derivatives have demonstrated promising antioxidant activities, which are crucial for protecting cells from oxidative stress-related damages. These findings suggest the potential use of these compounds in the development of antioxidant therapies or supplements (Saundane et al., 2012).
Orientations Futures
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that the compound “2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide” could potentially have significant applications in future pharmaceutical research.
Propriétés
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-10-11-21(17(2)12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOZMUVLAAWIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2603936.png)
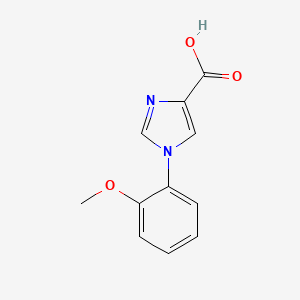
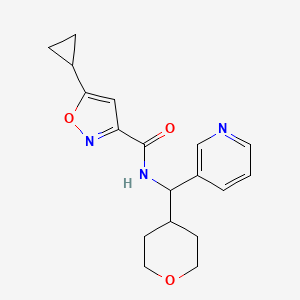
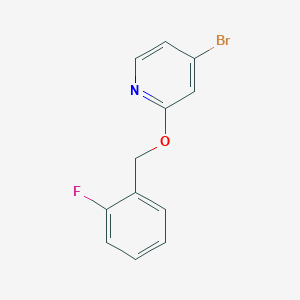
![N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2603943.png)
![1,3-Benzothiazol-6-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2603945.png)
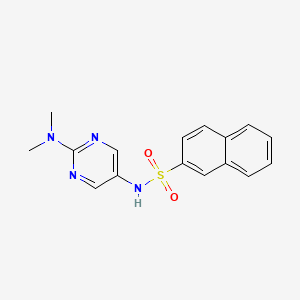
![2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2603948.png)
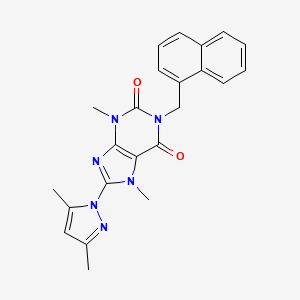
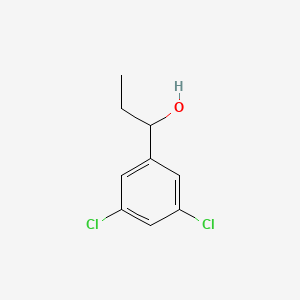

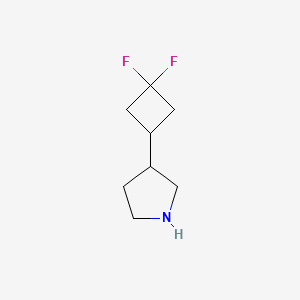
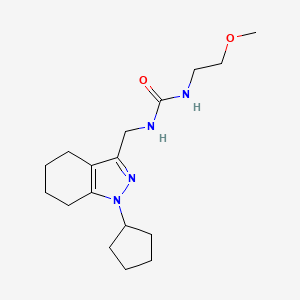
![N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2603959.png)